![molecular formula C21H24ClF2N3O3S B2637571 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1215640-26-8](/img/structure/B2637571.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H24ClF2N3O3S and its molecular weight is 471.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride is part of a class of chemical compounds that have been the subject of various synthesis and structural characterization studies. In the context of scientific research, this compound is noteworthy due to its structural complexity and potential for various applications. One study focused on the synthesis and activity of similar compounds derived from 2-aminothiazole and 2-amino-2-thiazoline. These compounds, which include hydrochloride salts of certain benzamides, exhibited anti-inflammatory activity and were characterized using various spectroscopic methods (Lynch et al., 2006).
Applications in Material Science
In the field of material science, compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride have been studied for their potential applications. For instance, benzothiazole derivatives have been examined as corrosion inhibitors for carbon steel in acidic solutions. The compounds in this study offered high inhibition efficiencies and demonstrated the ability to adsorb onto surfaces, indicating their utility in protecting materials from corrosion (Hu et al., 2016). This aspect of research highlights the versatility of such compounds in various industrial applications, especially in enhancing the durability and lifespan of materials in corrosive environments.
Chemical Reactivity and Compound Libraries
The reactivity and potential for forming diverse compound libraries are significant aspects of the research on N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride. One study utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions. This approach was aimed at generating a structurally diverse library of compounds, showcasing the reactivity and versatility of such chemical structures in creating a wide array of potentially useful derivatives (Roman, 2013).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,5-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3S.ClH/c1-25(2)6-5-7-26(20(27)13-8-15(28-3)12-16(9-13)29-4)21-24-19-17(23)10-14(22)11-18(19)30-21;/h8-12H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBPFHPRKJTHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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